molecular formula C14H14N2O3 B2455365 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 78961-43-0

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Cat. No. B2455365
CAS RN: 78961-43-0
M. Wt: 258.277
InChI Key: WYLOZSIGADKNRC-LCYFTJDESA-N
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Description

The compound is a derivative of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one . This class of compounds is part of a larger family of bicyclic compounds, which have been studied for their interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . The kinetics of the exchange reaction of benzyl bromide with DABCO was studied in detail by varying molar ratios and temperature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic ring and the nitro group. The bicyclic ring structure is a common feature in many organic compounds and can influence the compound’s reactivity and stability .


Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . The nitro group in the compound could potentially participate in various chemical reactions.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interesting biological activities of similar compounds , this compound could also be studied for potential biological or pharmaceutical applications.

properties

IUPAC Name

(2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLOZSIGADKNRC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

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